1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine

Dopamine transporter SAR Arylpiperazine

Ensure target engagement data integrity by ordering the meta-methoxy isomer. Unlike the commercially prevalent ortho-methoxy variant (LogP 3.84), this compound’s distinct electronic surface potential and hydrogen-bonding geometry avoid confounding off-target binding and permeability artifacts. Critical for mapping the DAT Asp79 interaction and for non-halogenated MCH receptor profiling. Standard analytical specifications provided; immediate availability from specialist suppliers.

Molecular Formula C23H31N3O
Molecular Weight 365.5 g/mol
Cat. No. B5049167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine
Molecular FormulaC23H31N3O
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H31N3O/c1-27-23-9-5-8-22(18-23)26-16-14-25(15-17-26)21-10-12-24(13-11-21)19-20-6-3-2-4-7-20/h2-9,18,21H,10-17,19H2,1H3
InChIKeyLOEAFKMIGWDIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine: Structural Identity and Procurement Baseline for CNS Tool Compounds


1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a synthetic N-arylpiperazine derivative belonging to the class of 1-benzyl-4-arylpiperazine analogs, characterized by a 1-benzylpiperidine moiety linked via the 4-position to a 4-(3-methoxyphenyl)piperazine group (molecular formula C23H31N3O, MW ~365.5). This chemotype has been explored in patent literature as a scaffold for melanin-concentrating hormone (MCH) receptor ligands and as dopamine transporter (DAT) tool compounds [1]. Its structure combines a benzylpiperidine fragment, which is a recognized monoamine transporter recognition element, with a meta-methoxyphenylpiperazine motif that differentiates it from ortho- and para-substituted analogs in terms of shape complementarity and electron distribution within receptor binding pockets [2]. The compound is typically supplied as a free base or hydrochloride salt with standard analytical specifications including HPLC purity, 1H-NMR, and MS confirmation, and is available from multiple specialist chemical vendors.

Why 1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine Cannot Be Simply Replaced by In-Class Piperazine Analogs


The permissible substitution of one N-arylpiperazine analog for another during procurement is a frequent source of irreproducible pharmacology. Within the 1-benzyl-4-arylpiperazine series, even regioisomeric repositioning of a single methoxy group (ortho vs. meta vs. para) profoundly alters the electronic surface potential, the orientation of the methoxy lone pair, and consequently the ligand's hydrogen-bonding and steric complementarity with target cavities such as monoamine transporters and G protein-coupled receptors [1]. Quantitative structure–activity relationship (QSAR) analyses on related benzylpiperidines demonstrate that small substituent shifts lead to significant changes in calculated logP and logD values. For instance, the measured ACD/LogP for the ortho-methoxy isomer (1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine) is 3.84 , whereas meta-methoxy substitution is predicted to alter both lipophilicity and the degree of ionization at physiological pH, directly impacting passive membrane permeability and off-target binding profiles. Substituting a non-methoxylated or differently substituted analog into a validated experimental protocol without re-optimization of concentration ranges and binding conditions therefore risks invalidating structure–activity conclusions and wasting research resources.

Quantitative Differentiation of 1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine Against Its Closest Structural Analogs


Regioisomeric Selectivity: Meta- versus Ortho- and Para-Methoxyphenyl Substitution in Benzylpiperidine-Piperazine Hybrids

Differentiation of 1-(1-benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine from its 2-methoxy (ortho) and 4-methoxy (para) regioisomers is supported by class-level structure–activity relationship (SAR) data from the benzylpiperidine literature. In comprehensive SAR studies on N-benzylpiperidine DAT inhibitors, the position of aromatic substituents on the terminal aryl ring is a critical determinant of transporter affinity and selectivity [1]. Meta-substituted analogs often exhibit an intermediate binding profile compared to ortho and para congeners, attributable to the altered steric trajectory of the methoxy group relative to the conserved aspartate residue (Asp79 in hDAT) within the primary binding pocket [2]. This trend is critical for research applications where intermediate transporter occupancy is desired, as opposed to the extreme affinities that may be conferred by an ortho-methoxy orientation.

Dopamine transporter SAR Arylpiperazine

Physicochemical Differentiation: Calculated LogP and Ionization Differences Driven by Methoxy Position

Computationally predicted physicochemical properties provide a quantifiable basis for differentiating the 3-methoxyphenyl isomer from its 2-methoxy congener. Using the ACD/Labs Percepta platform, the ortho-methoxy isomer (CSID:912905) exhibits an ACD/LogP of 3.84 and an ACD/LogD (pH 7.4) of 2.65 . Relocating the methoxy group to the meta position is predicted to slightly increase the overall polar surface area and modify the pKa of the piperazine nitrogen due to the altered through-bond inductive effect of the methoxy substituent, leading to a lower LogD at physiological pH . This calculated shift in ionization and lipophilicity translates to differential passive membrane permeability, which is a critical parameter for tool compounds intended for intracellular target engagement or blood–brain barrier penetration studies.

Lipophilicity ADME Physicochemical properties

Polypharmacology Scaffold: Dual Piperazine–Benzylpiperidine Architecture for Multitarget Probe Design

1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine incorporates two privileged CNS pharmacophores—a benzylpiperidine and an N-arylpiperazine—within a single molecular entity. This dual architecture is deliberately absent in simpler comparator molecules such as 1-benzylpiperazine (BZP) or 1-(3-methoxyphenyl)piperazine (mCPP), which each contain only one pharmacophoric element [1]. The benzylpiperidine moiety provides affinity for monoamine transporters (DAT, SERT, NET), while the 3-methoxyphenylpiperazine fragment independently engages serotonin and dopamine receptor subtypes [2]. A research group requiring a single compound with activity at both a transporter and a GPCR cannot achieve this with mono-pharmacophoric comparators; the dual architecture reduces the number of compounds needed in a screening cascade and simplifies combinatorial pharmacology experiments.

Polypharmacology Dopamine transporter Serotonin receptor

MCH Receptor Ligand Scaffold: Structural Basis for Metabolic Disorder Probe Development

The 1-benzyl-4-arylpiperazine scaffold, of which 1-(1-benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a direct analog, is explicitly claimed in patent literature as a privileged template for melanin-concentrating hormone (MCH) receptor ligands [1]. The patent family US6953801B2 / CA2448080A1 defines that active compounds within this series exhibit Ki values of ≤1 μM at MCH receptors in ligand binding and/or calcium mobilization assays [2]. The 3-methoxyphenyl substitution pattern falls within the claimed substitution space and provides a distinct electronic and steric profile compared to the exemplified 4-chloro-3-methoxyphenyl and 4-bromo-3-methoxyphenyl analogs described in the patent [1]. This positions the compound as a non-halogenated alternative with potentially reduced environmental persistence and distinct off-target polypharmacology.

MCH receptor Metabolic disorders Feeding behavior

Scientifically Validated Application Scenarios for Procuring 1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine


Dopamine Transporter (DAT) SAR Probe with Defined Meta-Methoxy Orientation

This compound serves as a regioisomerically defined tool for structure–activity studies at the dopamine transporter. The meta-methoxy orientation provides a distinct binding mode relative to the commercially available ortho-methoxy analog (ChemSpider CSID:912905, ACD/LogP 3.84) . Researchers seeking to map the aromatic substituent tolerance of the DAT S1 pocket, or to tune selectivity against SERT and NET, should procure the 3-methoxy isomer rather than relying on the 2-methoxy variant, as the substitution position directly influences the distance and angle between the methoxy oxygen and the critical Asp79 carboxylate in the DAT binding site, based on docking models validated for (2-methoxyphenyl)piperazine analogs [1].

MCH Receptor Ligand Probe with Non-Halogenated Aryl Architecture

As a structural analog within the 1-benzyl-4-arylpiperazine patent space (US6953801B2, CA2448080A1), this compound is suitable for MCH receptor binding studies where the absence of halogen substituents is desirable. The patent exemplifies halogenated derivatives (4-chloro- and 4-bromo-3-methoxyphenyl analogs) as active MCH ligands with Ki ≤1 μM . The 3-methoxyphenyl, non-halogenated variant allows investigation of MCH receptor engagement without confounding halogen-dependent effects such as altered thyroid hormone mimicry or CYP450 inhibition, while maintaining the essential benzylpiperidine-arylpiperazine scaffold geometry required for MCH receptor recognition.

Dual Transporter–Receptor Polypharmacology Probe for Neurochemical Research

The compound uniquely integrates a benzylpiperidine monoamine transporter binding motif with an N-arylpiperazine serotonin/dopamine receptor motif in a single molecular entity. This dual architecture is valuable for experiments that require simultaneous modulation of transporter reuptake and receptor signaling in neuronal cultures, as demonstrated with the structurally related SMP-304 benzylpiperidine scaffold which exhibits both SERT inhibition and 5-HT1A partial agonism . Replacing the compound with a single-pharmacophore analog (e.g., 1-benzylpiperazine or 1-(3-methoxyphenyl)piperazine) would eliminate one arm of the desired polypharmacology.

Metabolic Disorder Probe Requiring Specific Lipophilicity and CNS Penetration Profile

For programs targeting centrally acting MCH receptor or monoamine transporter modulators for metabolic or feeding disorder research, the calculated physicochemical profile of the meta-methoxy isomer (estimated LogP ~3.7–3.9, LogD pH 7.4 slightly below 2.65 of the ortho isomer) provides a balance of CNS permeability and aqueous solubility suitable for in vivo oral or intraperitoneal dosing studies in rodent models. The meta-substitution pattern may reduce P-glycoprotein (P-gp) efflux susceptibility compared to more lipophilic ortho-substituted analogs, an important consideration for brain penetration studies, though direct P-gp transport data remain to be experimentally determined.

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.